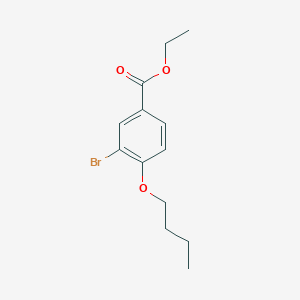

Ethyl 3-bromo-4-butoxybenzoate

Description

Significance of Halogenated and Alkoxy-Substituted Aromatic Compounds

Aromatic compounds bearing halogen and alkoxy substituents are of particular importance in synthetic organic chemistry. Halogens, such as bromine, are valuable functional groups because they can be readily introduced onto an aromatic ring and subsequently participate in a variety of cross-coupling reactions. numberanalytics.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the assembly of complex molecular architectures. The halogenation of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism, often requiring a Lewis acid catalyst to activate the halogen. libretexts.orgmasterorganicchemistry.com

Alkoxy groups (–OR), on the other hand, are strong electron-donating groups by resonance, which activates the aromatic ring towards electrophilic substitution. libretexts.org This electronic influence can direct incoming electrophiles to specific positions on the ring, providing regiochemical control in synthetic sequences. The combination of a deactivating, yet synthetically versatile, halogen and an activating alkoxy group on the same aromatic ring, as seen in Ethyl 3-bromo-4-butoxybenzoate, creates a molecule with a rich and nuanced reactivity profile.

Overview of this compound as a Synthetic Intermediate

This compound is a disubstituted benzoate (B1203000) ester with the chemical formula C13H17BrO3. This compound serves as a crucial intermediate in the synthesis of more elaborate molecules. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of various aryl or alkenyl groups. The butoxy group at the 4-position influences the electronic properties of the aromatic ring and can be a key structural feature in the target molecule. The ethyl ester functionality can also be modified, for example, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further adding to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 948349-66-4 |

| Molecular Formula | C13H17BrO3 |

| Molecular Weight | 301.18 g/mol |

| Appearance | Liquid at room temperature |

This table contains data for this compound.

Historical Context of Related Benzoate Derivatives in Academic Research

The study of benzoate derivatives has a long and rich history in academic research, underpinning developments in various scientific disciplines. In the mid-20th century, research highlighted the role of benzoate derivatives as intermediates in biochemical pathways, such as the biosynthesis of coenzyme Q in rats. researchgate.net Over the years, the focus expanded to the synthesis and application of a vast array of substituted benzoates. For instance, research has explored the synthesis of polysubstituted benzoic esters and their transformation into complex frameworks like fluorenones. acs.org More recent studies have investigated the use of benzoate derivatives in the development of new materials, such as liquid crystals, and as potential therapeutic agents. wisdomlib.orgrsc.org The synthesis and insect growth regulating activity of ethyl meta-substituted benzoates have also been a subject of investigation. kyushu-u.ac.jp This extensive body of research provides a solid foundation for understanding the chemical behavior and potential applications of specific derivatives like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

875846-74-5 |

|---|---|

Molecular Formula |

C13H17BrO3 |

Molecular Weight |

301.18 g/mol |

IUPAC Name |

ethyl 3-bromo-4-butoxybenzoate |

InChI |

InChI=1S/C13H17BrO3/c1-3-5-8-17-12-7-6-10(9-11(12)14)13(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

HUVNVOHPRDFRGA-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCC)Br |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Bromo 4 Butoxybenzoate and Analogues

Retrosynthetic Analysis of the Ethyl 3-bromo-4-butoxybenzoate Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the key functional groups.

The primary disconnection points are the ester and ether linkages, as well as the carbon-bromine bond.

C-O (Ester) Disconnection: The ethyl ester group can be disconnected to reveal 3-bromo-4-butoxybenzoic acid and ethanol (B145695). This disconnection points to an esterification reaction as a key final step.

C-O (Ether) Disconnection: The butoxy group can be disconnected from the aromatic ring, leading to Ethyl 3-bromo-4-hydroxybenzoate and a butyl halide (e.g., butyl bromide). This suggests a Williamson ether synthesis.

C-Br Disconnection: The bromine atom can be removed, suggesting a precursor like Ethyl 4-butoxybenzoate. This points to an electrophilic aromatic substitution, specifically bromination, as a crucial step.

Based on this analysis, a plausible synthetic pathway emerges, starting from a simpler precursor like 4-hydroxybenzoic acid. The sequence of reactions would likely involve:

Esterification of 4-hydroxybenzoic acid to form ethyl 4-hydroxybenzoate.

Alkylation of the phenolic hydroxyl group to introduce the butoxy group, yielding ethyl 4-butoxybenzoate.

Regioselective bromination of the aromatic ring to install the bromine atom at the 3-position.

An alternative sequence could involve bromination at an earlier stage, for instance, brominating 4-hydroxybenzoic acid first, followed by esterification and etherification. The choice of the specific route would depend on factors like regioselectivity and functional group compatibility during each step.

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised. These strategies primarily revolve around the formation of the ethyl benzoate (B1203000) and the regioselective introduction of the bromine atom. A common starting material for such syntheses is 4-hydroxybenzoic acid, which is commercially available. wikipedia.org

A logical synthetic sequence would be:

Esterification of 4-hydroxybenzoic acid to protect the carboxylic acid and form ethyl 4-hydroxybenzoate.

Williamson ether synthesis to introduce the butoxy group.

Regioselective bromination to yield the final product.

The formation of the ethyl ester is a critical step in the synthesis. This can be achieved through direct esterification or transesterification.

Direct esterification of a carboxylic acid with an alcohol is a common method. In the context of synthesizing this compound, this would typically involve the reaction of the corresponding benzoic acid derivative with ethanol in the presence of an acid catalyst. For instance, 4-hydroxybenzoic acid can be esterified with ethanol. guidechem.com

Various catalysts can be employed for this reaction, including strong mineral acids like sulfuric acid, or solid acid catalysts. The use of p-toluenesulfonic acid is also a viable option as it is less corrosive than sulfuric acid and can lead to products with good color. guidechem.com Another approach involves the reaction of a hydroxybenzoic acid with a halocarbon, such as an alkyl halide, in the presence of a nonquaternizable tertiary amine. google.com

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| Sulfuric Acid | High catalytic activity, low cost | Corrosive, potential for side reactions |

| p-Toluenesulfonic Acid | Less corrosive, good product color | Higher cost than sulfuric acid |

| Strongly Acidic Cation Exchange Resin | Reusable, non-corrosive, environmentally friendly | May have lower activity than homogeneous catalysts |

Transesterification is another method to form the ethyl ester, which involves the reaction of an existing ester with ethanol in the presence of a catalyst. For example, if a methyl ester of the benzoic acid derivative is available (e.g., methyl 4-hydroxybenzoate), it can be converted to the ethyl ester by heating with an excess of ethanol and an acid or base catalyst. While viable, this method is generally less direct if the starting material is the carboxylic acid itself.

The introduction of a bromine atom onto the aromatic ring is a key step that requires careful control of regioselectivity.

For a substrate like Ethyl 4-butoxybenzoate, the directing effects of the substituents on the aromatic ring are crucial. The butoxy group is a strongly activating ortho-, para-director, while the ethyl ester group is a deactivating meta-director. The powerful activating effect of the alkoxy group will dominate, directing the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the ester group, bromination is expected to occur at one of the two equivalent ortho positions (positions 3 and 5).

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the selectivity and yield of the reaction. For phenols and their derivatives, which are highly activated, milder brominating agents and controlled conditions are often necessary to prevent over-bromination. nih.gov

Several methods have been developed for the regioselective bromination of phenols and related compounds:

Using HBr and a sterically hindered sulfoxide: This method offers a mild and efficient way to achieve high regioselectivity in the bromination of phenols. ccspublishing.org.cn

Using KBr and ZnAl–BrO₃⁻–layered double hydroxides: This system provides an effective method for the para-selective monobromination of phenols. For para-substituted phenols, ortho-bromination is achieved. nih.gov

NBS in the presence of an acid catalyst: The use of N-bromosuccinimide, sometimes with a catalyst like p-toluenesulfonic acid, can provide good selectivity for the ortho-bromination of para-substituted phenols. nih.gov

In the synthesis of this compound, the bromination of Ethyl 4-butoxybenzoate would be expected to yield the desired 3-bromo isomer as the major product due to the strong directing effect of the butoxy group.

| Reagent | Selectivity | Conditions |

|---|---|---|

| Molecular Bromine (Br₂) | Can be less selective, risk of over-bromination | Often used with a Lewis acid catalyst |

| N-Bromosuccinimide (NBS) | Generally milder and more selective than Br₂ | Often used with a radical initiator or acid catalyst |

| HBr/Sterically Hindered Sulfoxide | High regioselectivity for phenols | Mild conditions |

Aromatic Bromination Reactions

Optimization of Bromination Conditions

The direct bromination of ethyl 4-butoxybenzoate is a key step in a linear synthetic approach. This reaction is an electrophilic aromatic substitution, where the butoxy and ester groups direct the incoming electrophile. The strongly activating and ortho-, para-directing butoxy group governs the regioselectivity, directing the bromine atom to the position ortho to it (position 3). However, optimization is crucial to maximize the yield of the desired mono-brominated product and minimize the formation of di-brominated byproducts, such as ethyl 3,5-dibromo-4-butoxybenzoate.

Key parameters for optimization include the choice of brominating agent, solvent, catalyst, and reaction temperature.

Brominating Agent: While molecular bromine (Br₂) is a common choice, its high reactivity can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder alternative that can provide better control and selectivity.

Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the substrate. Acetic acid is frequently used for bromination reactions of activated aromatic rings. Chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) can also be employed.

Catalyst: While the butoxy group is activating enough to facilitate bromination without a strong Lewis acid catalyst, a mild acid catalyst like glacial acetic acid can be used to promote the reaction.

Temperature: Controlling the reaction temperature is critical. Lower temperatures, often in the range of 0-5°C, can help to control the reaction rate and improve selectivity by minimizing the formation of undesired byproducts.

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing the risk of di-bromination. |

| Solvent | Acetic Acid or Dichloromethane | Common solvents for electrophilic aromatic bromination, offering good solubility for the substrate. |

| Catalyst | None or mild acid (e.g., Acetic Acid) | The butoxy group is sufficiently activating, avoiding the need for strong Lewis acids that could promote side reactions. |

| Temperature | 0-25°C | Lower temperatures help to control the reaction rate and enhance selectivity for the mono-brominated product. |

Etherification Reactions for Butoxy Group Introduction

An alternative synthetic strategy involves the introduction of the butoxy group onto a pre-brominated precursor, namely ethyl 3-bromo-4-hydroxybenzoate. This approach relies on etherification reactions, with the Williamson ether synthesis being the most prominent method.

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (phenoxide in this case) with an alkyl halide. phasetransfercatalysis.com In the context of synthesizing this compound, the phenolic hydroxyl group of ethyl 3-bromo-4-hydroxybenzoate is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an n-butyl halide (e.g., n-butyl bromide) in an S(_N)2 reaction. wikipedia.org

The choice of base and solvent is critical for the success of this reaction. Strong bases are required to fully deprotonate the phenol.

Bases: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH).

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) are typically used as they can dissolve the reactants and facilitate the S(_N)2 reaction. phasetransfercatalysis.com

A significant variant of this method is the use of phase-transfer catalysis (PTC) . This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous base and an organic substrate). mdpi.comnih.gov A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. researchgate.netnih.gov This can lead to milder reaction conditions, faster reaction times, and higher yields. phasetransfercatalysis.commdpi.com

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Starting Material | Ethyl 3-bromo-4-hydroxybenzoate | Phenolic precursor |

| Alkylating Agent | n-Butyl bromide or n-Butyl iodide | Source of the butoxy group |

| Base | K₂CO₃, NaH, or KOH | Deprotonation of the phenolic hydroxyl group |

| Solvent | DMF, Acetonitrile, or Acetone | Reaction medium, facilitating the S(_N)2 reaction |

| Catalyst (for PTC) | Tetrabutylammonium bromide (TBAB) | Facilitates transfer of the phenoxide between phases |

| Temperature | 50-100°C | To ensure a reasonable reaction rate |

While the Williamson ether synthesis is widely used, other methods can also be employed for the O-alkylation of the phenolic precursor.

Ullmann Condensation: This is a copper-catalyzed reaction that can form aryl ethers. wikipedia.org In this case, the reaction would involve ethyl 3-bromo-4-hydroxybenzoate and a butoxide source in the presence of a copper catalyst. organic-chemistry.orgresearchgate.net Traditional Ullmann conditions often require high temperatures, but modern ligand-accelerated protocols can allow for milder reaction conditions. wikipedia.orgorganic-chemistry.org

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to various functional groups, including ethers, with inversion of stereochemistry. nih.gov For the synthesis of this compound, ethyl 3-bromo-4-hydroxybenzoate would be reacted with n-butanol in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.gov While effective, this method generates stoichiometric amounts of phosphine oxide and hydrazide byproducts, which can complicate purification.

Convergent Synthesis Utilizing Coupling Reactions

Several palladium-catalyzed cross-coupling reactions are suitable for this purpose, including the Suzuki, Stille, Heck, and Sonogashira reactions. youtube.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comresearchgate.net For the synthesis of an analogue of this compound, one could envision coupling a suitably substituted aryl boronic acid with an appropriate aryl halide. For instance, (4-butoxy-3-chlorophenyl)boronic acid could be coupled with an ethyl halobenzoate. myskinrecipes.comcalpaclab.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups.

Heck Reaction: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgmdpi.com While less direct for constructing the target molecule, it could be used to introduce a side chain that is later converted to the ester functionality.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Heck reaction, this would require further functional group manipulation to arrive at the final product.

| Reaction | Coupling Partners | Key Features |

|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acid + Aryl Halide | Mild conditions, commercially available reagents, boronic acid byproducts are generally non-toxic. youtube.comresearchgate.net |

| Stille | Organostannane + Aryl Halide | Tolerant of many functional groups, but tin byproducts are toxic. organic-chemistry.orgwikipedia.org |

| Heck | Alkene + Aryl Halide | Forms a C-C bond at an sp² carbon. organic-chemistry.orgmdpi.com |

| Sonogashira | Terminal Alkyne + Aryl Halide | Creates an aryl-alkyne bond. wikipedia.orgorganic-chemistry.org |

A key aspect of a convergent strategy is the efficient synthesis of the coupling partners. For a Suzuki coupling, for example, one would need to prepare a boronic acid or ester derivative of one of the aromatic fragments. Commercially available precursors such as (4-butoxy-3-chlorophenyl)boronic acid and (4-butoxy-3-fluorophenyl)boronic acid highlight the feasibility of this approach for generating a variety of analogues. myskinrecipes.comcalpaclab.combldpharm.comcalpaclab.com The other coupling partner would be an appropriately substituted halobenzoate ester. For instance, ethyl 4-bromobenzoate (B14158574) is a readily available starting material. The synthesis of more complex precursors would involve standard aromatic functionalization reactions.

Functional Group Interconversions on the Aromatic Ring

Once this compound is synthesized, the functional groups on its aromatic ring can be further modified to create a variety of analogues. The bromine atom, in particular, serves as a versatile handle for a range of functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. For instance, the bromine can be replaced with alkyl, aryl, or other functional groups via Suzuki, Stille, or Heck couplings. These transformations allow for the introduction of diverse substituents onto the benzene (B151609) ring, significantly expanding the molecular complexity and potential applications of the core structure.

Another potential interconversion is the removal of the bromine atom, or debromination, to yield ethyl 4-butoxybenzoate. This can be achieved through various reductive methods, including catalytic hydrogenation or treatment with a reducing agent. While seemingly a step backward in complexity, this can be a useful strategy for confirming the structure of the starting material or for accessing the debrominated analogue for comparative studies.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, the development of catalytic methods, and the implementation of solvent-free reaction conditions where possible.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. In the context of this compound synthesis, several steps can be adapted to solvent-free conditions. For example, the esterification of 4-butoxybenzoic acid with ethanol can be performed without a solvent, often with the aid of a solid acid catalyst or under microwave irradiation. This approach not only reduces solvent waste but can also lead to faster reaction times and easier product isolation. Similarly, mechanochemical methods, such as high-speed ball milling, have been shown to facilitate esterification reactions at room temperature without the need for a solvent. Enzymatic esterification using immobilized lipases is another promising solvent-free method that offers high selectivity and mild reaction conditions.

Catalytic Approaches for Enhanced Sustainability

The use of catalysts is fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste. In the synthesis of this compound, both the esterification and bromination steps can benefit from sustainable catalytic approaches.

For the esterification of 4-butoxybenzoic acid, traditional homogeneous acid catalysts like sulfuric acid can be replaced with heterogeneous solid acid catalysts. These can include ion-exchange resins, zeolites, or supported metal oxides, which offer advantages such as ease of separation from the reaction mixture and the potential for recyclability. For instance, supported iron oxide nanoparticles have been demonstrated as efficient and reusable catalysts for the solvent-free esterification of various carboxylic acids.

For the bromination step, the use of molecular bromine (Br₂) poses safety and environmental concerns. Greener alternatives involve the use of N-bromosuccinimide (NBS) as a brominating agent, which is easier and safer to handle. The catalytic use of iodine or other Lewis acids can activate NBS for the regioselective bromination of electron-rich aromatic rings like ethyl 4-butoxybenzoate.

Below is a table summarizing potential green catalytic approaches for the key synthetic steps:

| Reaction Step | Conventional Reagent/Catalyst | Green Alternative Catalyst | Advantages of Green Alternative |

| Esterification | Concentrated Sulfuric Acid | Supported Iron Oxide Nanoparticles | Heterogeneous, reusable, solvent-free conditions possible. |

| Esterification | Concentrated Sulfuric Acid | Immobilized Lipase | High selectivity, mild conditions, biodegradable. |

| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) with Iodine catalyst | Safer brominating agent, catalytic activation. |

| Bromination | Molecular Bromine (Br₂) | Ammonium Bromide with an Oxidant | In-situ generation of the electrophilic bromine species. |

Process Optimization and Scale-Up Considerations for Laboratory Synthesis

The successful laboratory synthesis of this compound requires careful optimization of reaction conditions and the development of effective isolation and purification strategies. These considerations are crucial for maximizing product yield and purity, as well as for ensuring the scalability of the synthesis.

Reaction Condition Tuning for Yield and Purity

Each step in the synthesis of this compound should be individually optimized. For the Fischer esterification of 4-butoxybenzoic acid, key parameters to consider include the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, the reaction temperature, and the reaction time. Using a large excess of ethanol can shift the equilibrium towards the product side, increasing the yield. The optimal temperature is often near the boiling point of the alcohol, and the reaction is typically conducted under reflux.

The bromination of ethyl 4-butoxybenzoate requires careful control to ensure regioselectivity and to avoid over-bromination. The choice of brominating agent and solvent can significantly impact the outcome. The reaction temperature should be monitored and controlled, as higher temperatures can lead to the formation of undesired byproducts.

The following table illustrates how different parameters can be tuned for the esterification step:

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and equilibrium position. | Increase to reflux temperature of the alcohol to increase rate, but monitor for side reactions. |

| Catalyst Concentration | Higher concentration generally increases reaction rate. | Optimize for a balance between fast reaction and minimizing side reactions or degradation. |

| Reactant Ratio | Excess alcohol drives the equilibrium towards the ester product. | Use a significant excess of ethanol (e.g., 5-10 equivalents). |

| Reaction Time | Longer times can lead to higher conversion. | Monitor the reaction by techniques like TLC to determine the point of maximum conversion. |

Isolation and Purification Strategies for Synthetic Intermediates

Effective isolation and purification of the intermediates and the final product are essential for obtaining a high-purity sample of this compound. After the esterification reaction, the excess alcohol and the acid catalyst need to be removed. A typical workup involves neutralizing the acid with a weak base, such as sodium bicarbonate solution, followed by extraction of the ester into an organic solvent. The organic layer is then washed with water to remove any remaining water-soluble impurities and dried over an anhydrous salt like sodium sulfate.

For the purification of the crude ester, several techniques can be employed. Distillation can be effective if the ester has a sufficiently low boiling point and is thermally stable. For less volatile or heat-sensitive compounds, column chromatography is a common and effective method for separating the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is another powerful technique for purifying solid esters and can often yield highly pure crystalline material. The choice of purification method will depend on the physical properties of the specific intermediate or final product.

Reactivity and Mechanistic Studies of Ethyl 3 Bromo 4 Butoxybenzoate

Nucleophilic Aromatic Substitution Reactions of the Bromo-Substituent

The presence of a bromine atom on the aromatic ring makes Ethyl 3-bromo-4-butoxybenzoate a candidate for nucleophilic aromatic substitution (SNAr) reactions. The feasibility and dominant mechanism of such reactions are heavily influenced by the electronic nature of the aromatic ring and the reaction conditions.

Direct Displacement Mechanisms

Direct nucleophilic displacement of the bromo-substituent on an activated aromatic ring typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. For this pathway to be efficient, the aromatic ring must be substituted with strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In the case of this compound, the butoxy and ethyl carboxylate groups are not strongly electron-withdrawing. The butoxy group, in fact, is an electron-donating group, which increases the electron density of the aromatic ring and thus disfavors a direct nucleophilic attack. The ethyl ester group is moderately electron-withdrawing, but its position meta to the bromine atom provides minimal activation. Therefore, direct displacement of the bromide by common nucleophiles under standard SNAr conditions is expected to be challenging and likely inefficient.

| Nucleophile | Predicted Reactivity | Rationale |

|---|---|---|

| RO⁻ (e.g., NaOMe) | Low to negligible | Electron-donating butoxy group deactivates the ring towards nucleophilic attack. |

| NH₃ / RNH₂ | Low to negligible | Insufficient activation of the aromatic ring for attack by neutral or weakly basic amines. |

| RS⁻ (e.g., NaSMe) | Low | Thiols are generally strong nucleophiles, but the lack of ring activation remains a significant barrier. |

Aryne Intermediate Formation and Reactivity

An alternative pathway for nucleophilic aromatic substitution, particularly for unactivated aryl halides, involves the formation of a highly reactive aryne intermediate through an elimination-addition mechanism. This typically requires the use of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu), to deprotonate a carbon atom adjacent to the halogen.

For this compound, the presence of a hydrogen atom at the C2 position, ortho to the bromine, allows for the theoretical formation of a 4-butoxy-3-ethoxycarbonylbenzyne intermediate upon treatment with a sufficiently strong base. This benzyne (B1209423) intermediate could then be trapped by a nucleophile present in the reaction mixture. The addition of the nucleophile can occur at either of the two carbons of the former triple bond, potentially leading to a mixture of regioisomeric products. The regioselectivity of the nucleophilic addition would be influenced by the electronic effects of the butoxy and ethyl ester substituents.

| Strong Base | Nucleophile | Potential Products | Mechanistic Note |

|---|---|---|---|

| NaNH₂ | NH₃ (from solvent) | Ethyl 2-amino-4-butoxybenzoate and Ethyl 3-amino-4-butoxybenzoate | Formation of benzyne followed by amination. A mixture of isomers is expected. |

| KOtBu | t-BuOH (solvent) | Ethyl 4-butoxy-2-(tert-butoxy)benzoate and Ethyl 4-butoxy-3-(tert-butoxy)benzoate | Formation of benzyne followed by addition of tert-butoxide. |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling with Organoboronic Acids/Esters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. This compound is expected to be a suitable substrate for this reaction. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The butoxy and ethyl ester groups are generally well-tolerated under Suzuki-Miyaura conditions.

| Organoboron Reagent | Catalyst System (Example) | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 4-butoxy-[1,1'-biphenyl]-3-carboxylate |

| Methylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Ethyl 4-butoxy-3-methylbenzoate |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₂CO₃ | Ethyl 4-butoxy-3-vinylbenzoate |

Heck Coupling with Alkenes

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. This compound should readily participate in Heck reactions. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations.

| Alkene | Catalyst System (Example) | Expected Product (Major Isomer) |

|---|---|---|

| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-Ethyl 4-butoxy-3-styrylbenzoate |

| Ethyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | (E)-Ethyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)-4-butoxybenzoate |

| 1-Hexene | Pd(dba)₂, P(t-Bu)₃, Cs₂CO₃ | (E)-Ethyl 4-butoxy-3-(hex-1-en-1-yl)benzoate |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. This reaction is highly efficient for the formation of arylalkynes. This compound is anticipated to be an excellent substrate for Sonogashira coupling. The catalytic cycle involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.

| Terminal Alkyne | Catalyst System (Example) | Expected Product |

|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Ethyl 4-butoxy-3-(phenylethynyl)benzoate |

| 1-Hexyne | Pd(PPh₃)₄, CuI, Piperidine | Ethyl 4-butoxy-3-(hex-1-yn-1-yl)benzoate |

| Trimethylsilylacetylene | Pd(dppf)Cl₂, CuI, DIPA | Ethyl 4-butoxy-3-((trimethylsilyl)ethynyl)benzoate |

Kumada, Negishi, and Stille Coupling Applications

This compound is a suitable substrate for various palladium or nickel-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds. The presence of the aryl bromide moiety allows for its participation in Kumada, Negishi, and Stille couplings, while the ester and ether functional groups are generally well-tolerated under typical reaction conditions. jk-sci.comnih.gov

Kumada Coupling The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. nrochemistry.com For this compound, this reaction would involve its coupling with an organomagnesium reagent (R-MgBr). Nickel pincer complexes have been shown to be effective catalysts for the coupling of functionalized Grignard reagents with alkyl and aryl halides, demonstrating high tolerance for ester groups. nih.govacs.org The catalytic cycle typically involves oxidative addition of the aryl bromide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product. nrochemistry.com

Negishi Coupling The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and the reactivity of the organozinc nucleophile. nih.gov The reaction of this compound with an organozinc compound (R-ZnX) would proceed via a catalytic cycle analogous to other cross-coupling reactions. Studies on similar substrates, such as ethyl 4-bromobenzoate (B14158574), have provided insight into the kinetics and intermediates of the Negishi reaction, confirming its viability for such functionalized aryl bromides. uni-muenchen.de

Stille Coupling The Stille reaction couples an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org This reaction is particularly noted for its tolerance of a wide array of functional groups, including esters. jk-sci.com The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. wikipedia.org The reactivity of the organostannane is a key factor, and various conditions have been developed to facilitate the coupling with substrates like aryl bromides. organic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions applicable to functionalized aryl bromides like this compound.

| Coupling Reaction | Catalyst/Precatalyst | Ligand (if any) | Reagent | Solvent | Typical Yield |

| Kumada | NiCl₂(dppe) | dppe | Aryl-MgBr | THF/Ether | 60-95% |

| Negishi | Pd(OAc)₂ | SPhos | Alkyl-ZnBr | THF | 70-98% |

| Stille | Pd(PPh₃)₄ | PPh₃ | Vinyl-SnBu₃ | Toluene | 75-96% |

Reactions Involving the Ester Moiety

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-butoxybenzoic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. sserc.org.uksserc.org.uk

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating the ethoxide ion (EtO⁻) as the leaving group. The ethoxide is subsequently protonated by the solvent or in the workup step to form ethanol (B145695). The primary product is the carboxylate salt (sodium 3-bromo-4-butoxybenzoate), which is soluble in the aqueous medium. quora.com Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to precipitate the insoluble 3-bromo-4-butoxybenzoic acid, which can then be isolated by filtration. sserc.org.uksserc.org.uk

Reaction Scheme:

C₁₃H₁₇BrO₃ + NaOH(aq) → Na[C₁₁H₁₂BrO₃] + C₂H₅OH

Na[C₁₁H₁₂BrO₃] + HCl(aq) → C₁₁H₁₃BrO₃ + NaCl

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can undergo transesterification with various other alcohols (R'-OH) to form new esters (3-bromo-4-butoxybenzoates of R'). The reaction can be catalyzed by either an acid or a base.

In acid-catalyzed transesterification, a proton source (e.g., H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the new alcohol (R'-OH).

In base-catalyzed transesterification, a strong base is used to deprotonate the incoming alcohol, forming a more potent nucleophile (alkoxide, R'O⁻), which then attacks the ester's carbonyl carbon. This method is often faster but requires the absence of water to prevent competing hydrolysis reactions. Various catalysts, including tetranuclear zinc clusters and N-heterocyclic carbenes, have been shown to effectively promote transesterification under mild conditions. organic-chemistry.org

The equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture as it forms.

The ester functionality of this compound can be reduced to a primary alcohol, yielding (3-bromo-4-butoxyphenyl)methanol. This reduction is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

The mechanism involves two main stages. ucalgary.ca First, a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the displacement of the ethoxide leaving group and the formation of an intermediate aldehyde. ucalgary.ca This aldehyde is more reactive than the starting ester and is immediately reduced in a second step by another hydride ion. ucalgary.ca This second step is a nucleophilic addition to the aldehyde's carbonyl group, forming an alkoxide intermediate. A final aqueous workup step protonates the alkoxide to yield the primary alcohol, (3-bromo-4-butoxyphenyl)methanol. pearson.combrainly.com

Reaction Data for Ester Reduction:

| Substrate | Reducing Agent | Solvent | Product | Typical Yield |

| Ethyl Benzoate (B1203000) | LiAlH₄ | Diethyl Ether | Benzyl Alcohol | >90% |

| Diethyl Phthalate | LiAlH₄ | - | 1,2-Benzenedimethanol | 93% masterorganicchemistry.com |

Electrophilic Aromatic Substitution Pattern of the Butoxy-Substituted Bromobenzoate

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is determined by the combined electronic and steric effects of the three existing substituents: the butoxy group (-OC₄H₉), the bromine atom (-Br), and the ethyl ester group (-COOEt).

Butoxy Group (-OC₄H₉): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It is a powerful ortho, para-director.

Bromo Group (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of resonance electron donation.

Ethyl Ester Group (-COOEt): This is a deactivating group through both inductive and resonance effects, and it acts as a meta-director.

In a competitive scenario, the directing effects of these substituents must be considered. The most powerful activating group typically controls the position of substitution. In this case, the butoxy group is the strongest activator. msu.edu It directs incoming electrophiles to the positions ortho and para to itself. The para position is occupied by the ester group. The two ortho positions are C3 and C5. The C3 position is already substituted with a bromine atom.

Therefore, electrophilic attack is strongly directed to the C5 position, which is ortho to the powerfully directing butoxy group and meta to the deactivating ester group. The bromine at C3 also directs ortho (to C2) and para (to C5), reinforcing substitution at the C5 position. The deactivating nature of the bromo and ester groups means that the reaction conditions for EAS on this substrate may need to be more forcing than for benzene itself. masterorganicchemistry.com Studies on similarly substituted systems, such as the bromination of 4-nitrofluorobenzene, confirm that substitution occurs at the position activated by the strongest directing group. researchgate.net

Investigation of Reaction Kinetics and Thermodynamic Parameters

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented, the influence of its substituents on reactivity can be predicted based on established principles.

Reaction Kinetics: The rate of reactions involving the aromatic ring is significantly influenced by the electronic properties of the substituents. For instance, in electrophilic aromatic substitution, the strongly electron-donating butoxy group enhances the nucleophilicity of the ring, increasing the reaction rate relative to unsubstituted benzene. Conversely, the electron-withdrawing bromo and ester groups decrease the ring's reactivity. The net effect is a moderated reactivity, but with substitution strongly directed by the butoxy group as described in section 3.4.

In reactions like palladium-catalyzed cross-couplings, both electronic and steric factors are crucial. acs.org Electron-withdrawing groups on the aryl bromide can sometimes accelerate the oxidative addition step. Kinetic investigations of the Negishi coupling of ethyl 4-bromobenzoate have shown that reaction rates are sensitive to catalyst, ligand, and substrate structure. uni-muenchen.de The steric bulk of the butoxy group, while not adjacent to the bromine, could exert some influence on the approach of the catalyst complex.

Thermodynamic Parameters: The thermodynamic stability of this compound and its derivatives is also governed by its substituents. The enthalpy of formation is influenced by the interplay of the different functional groups on the benzene ring. nih.gov Thermodynamic studies on various substituted benzoic acids and their esters provide a framework for estimating these properties. jbiochemtech.comresearchgate.net For example, the hydrolysis of the ester to the corresponding benzoic acid is typically an exothermic process under standard conditions. The thermodynamic parameters of solvation, which affect solubility and reaction equilibria in solution, are dependent on the polarity and size of the molecule, with the butoxy and ester groups contributing significantly to its lipophilicity. jbiochemtech.com

Applications of Ethyl 3 Bromo 4 Butoxybenzoate in Advanced Organic Synthesis

Role as a Key Building Block for Complex Polyaromatic Systems

The presence of a bromine atom on the aromatic ring of Ethyl 3-bromo-4-butoxybenzoate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds, enabling the synthesis of complex polyaromatic hydrocarbons (PAHs). PAHs are a class of organic compounds consisting of two or more fused benzene (B151609) rings and are of significant interest due to their unique electronic and photophysical properties.

The bromo-substituent on the benzoate (B1203000) ring can readily participate in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl system. This methodology is widely used for the construction of diverse polyaromatic structures.

Similarly, the Heck reaction allows for the coupling of the aryl bromide with an alkene, leading to the formation of substituted alkenes which can be further elaborated into more complex aromatic systems. The Sonogashira coupling, on the other hand, involves the reaction of the aryl bromide with a terminal alkyne to produce an arylethyne, a key structural motif in many functional organic materials. organic-chemistry.orglibretexts.org

The utility of 3-bromo-4-alkoxybenzoate derivatives in these cross-coupling reactions is highlighted by the high yields and functional group tolerance often observed. The butoxy and ethyl ester groups can be maintained under many reaction conditions, allowing for their presence in the final polyaromatic product or for their subsequent modification.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(OAc)2 / PCy3 | K3PO4·H2O | Toluene/Water | Biaryl | up to 96% |

| Heck | Aryl Bromide | Alkene | Pd EnCat®40 | Et4NCl / AcONa | Ethanol (B145695) | Substituted Alkene | up to 70% |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Aryl Alkyne | up to 95% |

Note: The data in this table is representative of typical conditions and yields for palladium-catalyzed cross-coupling reactions of aryl bromides and may not be specific to this compound.

Precursor in the Development of Specialty Organic Materials

The molecular architecture of this compound, with its elongated shape and potential for modification, makes it a suitable precursor for the synthesis of specialty organic materials, particularly liquid crystals. Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. hartleygroup.org Benzoic acid derivatives, especially those with alkoxy side chains, are known to be important building blocks for liquid crystalline materials. nih.gov

The synthesis of liquid crystals often involves the incorporation of rigid, rod-like molecular structures. The 3-bromo-4-butoxybenzoate core can be chemically modified, for instance, through the cross-coupling reactions mentioned previously, to create more extended and rigid molecular systems. The butoxy chain contributes to the flexibility of the molecule, which is a crucial factor in the formation of mesophases, the characteristic phases of liquid crystals.

Research on 4-alkoxybenzoic acids has shown that the length of the alkoxy chain can significantly influence the temperature range and type of liquid crystalline phases observed, such as nematic and smectic phases. nih.gov While direct studies on this compound as a liquid crystal precursor are not widely available, its structural similarity to known liquid crystal precursors suggests its potential in this field. The bromo-substituent could also be utilized to introduce further functionalities that can fine-tune the liquid crystalline properties.

Table 2: Phase Transition Temperatures of Analogous 4-Alkoxybenzoic Acid Liquid Crystals

| Compound (n-alkoxy group) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) |

|---|---|---|

| 4-Butoxybenzoic Acid | 147 | 160 |

| 4-Hexyloxybenzoic Acid | 107 | 154 |

| 4-Octyloxybenzoic Acid | 101 | 147 |

Note: This table shows the phase transition temperatures for a homologous series of 4-alkoxybenzoic acids, which are structurally related to the core of this compound. The data is illustrative of the types of liquid crystalline behavior that can be expected from such molecules.

Intermediate for the Synthesis of Agrochemical Components

Derivatives of benzoic acid have been investigated for their potential use in agriculture as herbicides, fungicides, and plant growth regulators. Patent literature reveals that compounds structurally related to this compound have shown promising biological activity. google.comgoogle.com For instance, 3-bromo-4-ethoxybenzoic acid has been reported to exhibit inhibitory action against various plant pathogens and weeds. google.com

The synthesis of these agrochemical components often starts from readily available benzoic acid derivatives which are then functionalized to enhance their biological efficacy. This compound can serve as a key intermediate in such synthetic routes. The bromo-substituent can be a site for further chemical modification to optimize the compound's activity spectrum and selectivity.

The butoxy and ethyl ester groups can also be varied to modulate the compound's physical properties, such as its solubility and transport within the plant, which are critical for its effectiveness as an agrochemical. The development of new and effective agrochemicals is an ongoing area of research, and versatile intermediates like this compound are valuable tools for synthetic chemists in this field.

Table 3: Reported Agrochemical Activity of a 3-Bromo-4-alkoxybenzoic Acid Derivative

| Target Organism | Type of Activity |

|---|---|

| Apple Canker | Fungicidal |

| Grape White Rot | Fungicidal |

| Various Weeds | Herbicidal |

| Plant Growth | Regulatory |

Note: This table summarizes the reported biological activities of 3-bromo-4-ethoxybenzoic acid, a close structural analog of the butoxy derivative. The data is indicative of the potential applications of this class of compounds in agriculture. google.com

Contribution to the Synthesis of Diverse Biologically Active Scaffolds (excluding clinical data)

In the field of medicinal chemistry, the development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. This compound can serve as a precursor for the synthesis of a variety of biologically active molecules. A notable example is the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and chronic gout. epo.orgresearchgate.net

The synthesis of Febuxostat and its analogues often starts from a 3-bromo-4-alkoxybenzonitrile or a related benzoic acid derivative. epo.orggoogle.com The bromo and alkoxy functionalities are crucial for the subsequent synthetic transformations that lead to the final thiazole-containing drug molecule. For example, in a reported synthesis, 3-bromo-4-isobutoxybenzonitrile (B1373109) is converted in several steps to the corresponding thioamide, which is then cyclized to form the thiazole (B1198619) ring. epo.org The bromo-substituent is later converted to a cyano group, a key feature of the Febuxostat molecule. epo.org

The versatility of the 3-bromo-4-alkoxybenzoate scaffold allows for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, which are essential for the optimization of drug candidates. The butoxy group in this compound can influence the pharmacokinetic properties of the resulting molecules, such as their absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Key Synthetic Intermediates in a Representative Febuxostat Synthesis

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| 3-Bromo-4-isobutoxybenzonitrile | 3-Bromo-4-isobutoxybenzothioamide | Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Febuxostat |

Note: This table outlines the key intermediates in a synthetic route to Febuxostat starting from a compound structurally similar to the title compound. This illustrates the role of the 3-bromo-4-alkoxybenzoate scaffold in the synthesis of biologically active molecules. epo.org

Spectroscopic and Analytical Characterization Techniques for Derived Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of Ethyl 3-bromo-4-butoxybenzoate, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, is employed for complete structural assignment.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ) of a proton signal indicates its degree of shielding, the integration value corresponds to the relative number of protons generating the signal, and the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

In a hypothetical derivative of this compound, the ¹H NMR spectrum would display characteristic signals for the aromatic protons and the aliphatic protons of the ethyl and butoxy groups. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The specific substitution pattern on the ring will influence their chemical shifts and coupling constants. The protons of the alkoxy chains (ethyl and butoxy) will appear in the upfield region, with those closer to the oxygen atoms being more deshielded.

Table 1: Predicted ¹H NMR Data for a Derivative of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H | 7.5 - 8.2 | Doublet, Singlet | 7.0 - 9.0 | 3H |

| Butoxy (-OCH₂-) | 4.0 - 4.2 | Triplet | 6.5 - 7.5 | 2H |

| Ethyl (-OCH₂-) | 4.3 - 4.5 | Quartet | 7.0 - 7.2 | 2H |

| Butoxy (-CH₂CH₂CH₂-) | 1.7 - 1.9 | Multiplet | - | 2H |

| Butoxy (-CH₂CH₂CH₂-) | 1.4 - 1.6 | Multiplet | - | 2H |

| Ethyl (-CH₃) | 1.3 - 1.5 | Triplet | 7.0 - 7.2 | 3H |

| Butoxy (-CH₃) | 0.9 - 1.1 | Triplet | 7.2 - 7.6 | 3H |

Note: Data are hypothetical and can vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of a ¹³C signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its electronic environment.

For a derivative of this compound, the ¹³C NMR spectrum would show a signal for the ester carbonyl carbon in the highly deshielded region (δ 160-170 ppm). ucalgary.ca Aromatic carbons would resonate between δ 110-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the ethyl and butoxy groups would appear in the upfield region (δ 10-70 ppm).

Table 2: Predicted ¹³C NMR Data for a Derivative of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164 - 166 |

| Aromatic (C-O) | 158 - 160 |

| Aromatic (C-Br) | 115 - 125 |

| Aromatic (C-H, C-C) | 110 - 135 |

| Butoxy (-OCH₂) | 68 - 70 |

| Ethyl (-OCH₂) | 60 - 62 |

| Butoxy (-CH₂) | 30 - 32 |

| Butoxy (-CH₂) | 19 - 21 |

| Ethyl (-CH₃) | 14 - 15 |

| Butoxy (-CH₃) | 13 - 14 |

Note: Data are hypothetical and can vary based on the specific derivative and solvent used.

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to map out the spin systems within the molecule, such as the sequence of protons in the butoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbons. It allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation from the ethyl ester protons to the carbonyl carbon, thus confirming the ester functionality.

Table 3: Expected 2D NMR Correlations for a Derivative of this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H | Identifies adjacent protons (e.g., -CH₂-CH₃ of the ethyl group). |

| HSQC/HMQC | ¹H ↔ ¹³C (¹J) | Connects each proton to its directly bonded carbon. |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | Establishes long-range connectivity, linking molecular fragments. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a vital technique that provides the exact mass of a molecule with high precision. This allows for the determination of the elemental composition and molecular formula of a derived compound. A key feature in the mass spectrum of any compound derived from this compound would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and offers valuable structural information. The molecule fragments in a reproducible manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the original structure. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group and subsequent cleavages of the aromatic ring. pharmacy180.comlibretexts.orgchegg.com

Table 4: Predicted HRMS Fragmentation for a Derivative of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Neutral Loss |

| [M]⁺ and [M+2]⁺ | Molecular Ion | - |

| [M-28]⁺ and [M-28+2]⁺ | Loss of ethylene | C₂H₄ |

| [M-45]⁺ and [M-45+2]⁺ | Loss of ethoxy radical | •OC₂H₅ |

| [M-57]⁺ and [M-57+2]⁺ | Loss of butyl radical | •C₄H₉ |

| [M-73]⁺ and [M-73+2]⁺ | Loss of butoxy radical | •OC₄H₉ |

Note: 'M' represents the mass of the molecular ion with the ⁷⁹Br isotope.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

For any derivative of this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, typically appearing in the range of 1715-1730 cm⁻¹. welcomehomevetsofnj.orgstudy.comorgchemboulder.com The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ester. orgchemboulder.com Other significant absorptions include the C-O stretches of the ester and ether linkages, C-H stretches of the aromatic and aliphatic parts of the molecule, and vibrations associated with the aromatic ring. libretexts.org

Table 5: Characteristic IR Absorption Bands for a Derivative of this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C-H stretch (aliphatic) | Ethyl & Butoxy Groups | 2850 - 3000 | Medium-Strong |

| C=O stretch | Ester Carbonyl | 1715 - 1730 | Strong |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O stretch | Ester & Ether | 1000 - 1300 | Strong |

| C-Br stretch | Aryl Halide | 500 - 600 | Medium |

Advanced Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures

Chromatographic techniques are essential for both assessing the purity of synthesized compounds and for separating components of a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of aromatic esters.

High-Performance Liquid Chromatography (HPLC) : This is a versatile technique well-suited for non-volatile and thermally unstable compounds. patsnap.com For derivatives of this compound, reversed-phase HPLC is typically the method of choice. A nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) : GC is ideal for volatile and thermally stable compounds. patsnap.com The compound is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for both separation and identification of components in a mixture. nih.govrestek.com The choice between HPLC and GC depends on the volatility and thermal stability of the specific derivative being analyzed. patsnap.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile compounds derived from this compound. This method is particularly valuable for monitoring the progress of a reaction and for isolating the desired products from complex reaction mixtures. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

In the context of substituted benzoate (B1203000) esters, reversed-phase HPLC is the most common modality. In this setup, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. The elution of compounds is orchestrated by varying the polarity of the mobile phase, often a gradient mixture of an aqueous component (like water with a pH-modifying buffer, such as formic or acetic acid) and an organic solvent (commonly acetonitrile or methanol).

For instance, in the analysis of a reaction mixture where this compound has been functionalized, HPLC can effectively separate the starting material from the newly formed product and any non-volatile intermediates. The retention time of each compound is a characteristic feature under specific chromatographic conditions and is used for its identification. A photodiode array (PDA) or UV-Vis detector is typically employed for detection, leveraging the chromophoric nature of the benzene ring in these molecules. The purity of a synthesized derivative can be assessed by the presence of a single, sharp peak in the chromatogram.

Below is an illustrative data table representing a hypothetical HPLC analysis for the separation of this compound from a potential derivative.

| Compound | Retention Time (min) | Wavelength of Max. Absorbance (λmax, nm) | Purity (%) |

|---|---|---|---|

| This compound (Starting Material) | 8.5 | 258 | >99 |

| Hypothetical Derivative A | 6.2 | 265 | 98.5 |

Chromatographic Conditions:

Column: C18 (4.6 x 150 mm, 5 µm)

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the analysis of volatile and semi-volatile compounds that may be present as products, byproducts, or impurities in reactions involving this compound.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced into a long, thin capillary column by an inert carrier gas (such as helium or nitrogen). The separation within the column occurs based on the compounds' boiling points and their interactions with the stationary phase coating the column walls. As each separated compound elutes from the column, it enters the mass spectrometer.

The mass spectrometer then ionizes the molecules, typically through electron ionization (EI), causing them to fragment into characteristic patterns. These fragmentation patterns, which constitute a mass spectrum, serve as a molecular "fingerprint" that can be compared against extensive spectral libraries for positive identification.

This technique is particularly useful for identifying low molecular weight byproducts that might arise from side reactions or decomposition during the synthesis of derivatives from this compound. For example, the cleavage of the butyl or ethyl groups could lead to the formation of volatile alcohols or brominated phenols.

The following table provides a hypothetical example of volatile compounds that could be identified in a reaction mixture using GC-MS.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |

|---|---|---|---|

| Butan-1-ol | 3.1 | 74, 56, 43, 31 | Cleavage of butoxy group |

| Ethanol (B145695) | 2.5 | 46, 45, 31 | Cleavage of ethyl ester |

| 1-Bromobutane | 4.2 | 136, 138, 57 | Reaction byproduct |

Analytical Conditions:

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium

Inlet Temperature: 250°C

Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min

Ionization Mode: Electron Ionization (70 eV)

Elemental Analysis for Compositional Verification of Synthesized Materials

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) within a sample of a synthesized compound. The primary purpose of this analysis is to verify the empirical formula of a newly created substance, which is a critical step in its characterization.

For derivatives synthesized from this compound, elemental analysis provides a direct comparison between the theoretically calculated elemental composition based on the proposed molecular formula and the experimentally determined values. A close agreement between the theoretical and found percentages (typically within ±0.4%) provides strong evidence for the compound's elemental makeup and supports the proposed structure. This technique is especially important for novel compounds that are not present in spectral libraries.

The analysis is performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed amount of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods.

Below is a data table illustrating a typical elemental analysis report for a hypothetical derivative of this compound.

| Element | Theoretical % | Found % | Difference % |

|---|---|---|---|

| Carbon (C) | 54.00 | 54.05 | +0.05 |

| Hydrogen (H) | 5.92 | 5.89 | -0.03 |

| Bromine (Br) | 27.64 | 27.59 | -0.05 |

Hypothetical Compound: A derivative with the molecular formula C₁₃H₁₇BrO₃.

This close correlation between the calculated and measured values provides high confidence in the assigned molecular formula of the synthesized derivative.

Computational and Theoretical Studies on Ethyl 3 Bromo 4 Butoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For Ethyl 3-bromo-4-butoxybenzoate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

These calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such a map for this compound would highlight the electronegative oxygen and bromine atoms as sites susceptible to electrophilic attack, and electropositive regions that are prone to nucleophilic attack.

Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative basis for predicting how this compound will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | Value (in eV) | Electron donating ability |

| LUMO Energy | Value (in eV) | Electron accepting ability |

| HOMO-LUMO Gap | Value (in eV) | Chemical reactivity and kinetic stability |

| Ionization Potential | Value (in eV) | Energy required to remove an electron |

| Electron Affinity | Value (in eV) | Energy released when an electron is added |

| Electronegativity (χ) | Value (in eV) | Tendency to attract electrons |

| Chemical Hardness (η) | Value (in eV) | Resistance to change in electron distribution |

Note: The values in this table are placeholders and would be determined from actual DFT calculations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not static; the molecule can adopt various shapes, or conformations, due to the rotation around its single bonds, particularly within the butoxy and ethyl ester groups. Molecular modeling and conformational analysis are computational techniques used to identify the most stable conformations and to understand the energy landscape associated with these structural changes.

A systematic conformational search can be performed using molecular mechanics force fields or semi-empirical methods to explore the potential energy surface of the molecule. The resulting low-energy conformers are then typically subjected to more accurate geometry optimization using DFT. This process identifies the global minimum energy structure, which is the most populated conformation at thermal equilibrium, as well as other local minima that may also be present.

The analysis would focus on the dihedral angles of the butoxy chain and the orientation of the ethyl ester group relative to the benzene (B151609) ring. The results can be visualized by plotting the relative energy as a function of these dihedral angles. This analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as in a biological receptor or a crystal lattice.

Table 2: Key Conformational Parameters of this compound

| Dihedral Angle | Predicted Stable Angle(s) (in degrees) | Energy Barrier to Rotation (kcal/mol) |

| C(ring)-O-C(butoxy)-C | Angle 1, Angle 2, ... | Value |

| O-C(butoxy)-C-C | Angle 1, Angle 2, ... | Value |

| C(butoxy)-C-C-C | Angle 1, Angle 2, ... | Value |

| C(ring)-C(carbonyl)-O-C(ethyl) | Angle 1, Angle 2, ... | Value |

Note: The values in this table are illustrative and would be derived from conformational analysis calculations.

Investigation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. For this compound, this could involve studying its synthesis or its participation in further chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

By modeling a proposed reaction pathway, computational chemists can identify the structures of reactants, intermediates, transition states, and products. Transition state theory is a fundamental concept in this context, describing the fleeting, high-energy structure that exists at the peak of the energy barrier between reactants and products. wikipedia.org

Using DFT or higher-level ab initio methods, the geometry of the transition state can be optimized, and its energy calculated. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Frequency calculations are also performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the path from the transition state downhill to the connected reactants and products, confirming that the identified transition state indeed links the desired species. This level of detailed mechanistic insight is often difficult or impossible to obtain through experimental means alone.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule with a useful degree of accuracy. These predictions are valuable for interpreting experimental spectra or for identifying the compound.

For this compound, one of the most common applications is the prediction of its Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular geometry, it is possible to predict the chemical shifts. comporgchem.com These theoretical shifts can be compared to experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations determine the normal modes of vibration of the molecule and their corresponding frequencies and intensities. The predicted spectrum can then be compared to an experimental spectrum to aid in the assignment of vibrational bands to specific molecular motions, such as C=O stretching, C-H bending, or C-Br stretching.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C | Value |

| Aromatic C-1 (C-COOEt) | Value |

| Aromatic C-2 | Value |

| Aromatic C-3 (C-Br) | Value |

| Aromatic C-4 (C-OBu) | Value |

| Aromatic C-5 | Value |

| Aromatic C-6 | Value |

| Butoxy CH₂ | Value |

| Butoxy CH₂ | Value |

| Butoxy CH₂ | Value |

| Butoxy CH₃ | Value |

| Ethyl O-CH₂ | Value |

| Ethyl CH₃ | Value |

Note: The values in this table are hypothetical and would be generated from NMR prediction software and computational chemistry packages.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Functionalization